Lipophilicity Modulation: XLogP3 Shift vs. Unsubstituted 2-Aminooxazole
The lipophilicity of 4-isopropyloxazol-2-amine is quantified by XLogP3 = 1.2 [1]. In comparison, the unsubstituted 2-aminooxazole (the core scaffold) presents an XLogP3 of approximately -0.2 [2]. This +1.4 log unit increase directly affects passive membrane permeability and distribution characteristics, providing a meaningful selection criterion over less lipophilic analogs (e.g., 4-methyl or 4-ethyl derivatives) when designing CNS-penetrant or cell-permeable probes.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 2-Aminooxazole (unsubstituted) XLogP3 ≈ -0.2 |
| Quantified Difference | +1.4 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
The substantial lipophilicity increase directly impacts membrane permeability and metabolic stability, critical parameters for selecting building blocks in CNS and cell-based assay programs.
- [1] PubChem. 4-(Propan-2-yl)-1,3-oxazol-2-amine, CID 17941489. Computed Properties: XLogP3 1.2. View Source
- [2] PubChem. 2-Aminooxazole, CID 19566. Computed Properties: XLogP3 -0.2. View Source
